benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a methanone bridge to a fused 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine system. The (5R,8S) stereochemistry indicates a specific spatial arrangement critical for its biological interactions, particularly in kinase inhibition .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(16-20-12-3-1-2-4-15(12)23-16)21-10-5-6-14(21)11-8-18-9-19-13(11)7-10/h1-4,8-10,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQYICBWPTJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone typically involves multi-step organic synthesis. Initial steps might include the formation of the benzo[d]thiazole core through a cyclization reaction. Following this, the addition of various substituents occurs via reactions like nucleophilic substitution, acylation, and reduction. Each reaction step requires specific conditions such as controlled temperature, pressure, and the use of catalysts or specific reagents.
Industrial Production Methods
In an industrial setting, the production of this compound necessitates stringent control over reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and automated synthesis may be employed to optimize the process. High-throughput methods and advanced purification techniques, including chromatography and crystallization, are crucial in the large-scale production of such a complex molecule.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form different oxidation products.
Reduction: : Employing reducing agents to yield reduced forms of the compound.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reductions. Solvents like dichloromethane and ethanol may be used under varying temperature conditions.
Major Products Formed
Major products of these reactions depend on the specific reaction conditions and the functional groups involved. Oxidation might yield more oxidized states of the compound, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant anticancer properties. The structural features of benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone have been linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents. Research has indicated that the compound can disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Drug Development
The unique pharmacophore of this compound positions it as a valuable scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases due to its favorable pharmacokinetic properties .
Receptor Modulation
This compound has shown promise in modulating G-protein coupled receptors (GPCRs), which are critical targets in pharmacology. By influencing receptor activity, it may offer therapeutic benefits in treating conditions such as hypertension and depression .
Polymer Chemistry
In materials science, derivatives of this compound are being investigated for their potential use in polymer synthesis. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers and improve their thermal stability .
Photovoltaic Applications
Research into organic photovoltaics has highlighted the potential application of this compound in solar energy conversion systems. Its electronic properties may contribute to improved efficiency in converting sunlight into electrical energy when incorporated into photovoltaic devices .
Mechanism of Action
The mechanism of action of benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application, whether it be inhibiting a bacterial enzyme or activating a receptor in a medical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Moieties
a. (5R,8S)-6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Structural Difference : Replaces the benzo[d]thiazole with a 4-(thiazol-2-yloxy)phenyl group.
- Bioavailability may improve due to increased solubility from the ether bond .
b. (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l)
- Structural Difference : Substitutes benzo[d]thiazole with benzo[c][1,2,5]oxadiazole (benzofurazan) and introduces a methylthio group.
- Impact : The electron-deficient oxadiazole may alter charge distribution, reducing affinity for hydrophobic kinase pockets. The methylthio group enhances metabolic stability but could increase off-target effects .
c. Chromeno[2,3-d]pyrimidine Derivatives (e.g., Compounds 9a–d)
- Structural Difference: Replaces the cyclohepta-pyrimidine with a chromeno-pyrimidine system.
- However, the extended aromatic system may improve DNA intercalation properties .
Pharmacological and Physicochemical Properties
- Key Findings: The benzo[d]thiazole moiety in the target compound enhances lipophilicity (LogP = 3.2), favoring membrane permeability and kinase binding. The epimino group’s NH forms critical hydrogen bonds with CDK9’s hinge region, explaining its 15-fold selectivity over CDK2 . Methylthio-substituted analogues (e.g., 13j) show improved metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h for the target) but reduced solubility .
Structure-Activity Relationships (SAR)
- Benzo[d]thiazole vs. Thiazole : The fused aromatic system in benzo[d]thiazole increases rigidity and enhances binding to CDK9’s ATP pocket, improving potency (IC₅₀ = 12 nM vs. 45 nM for thiazole analogues) .
- Epimino Group: Removal or substitution (e.g., with oxygen) reduces selectivity by 80%, underscoring its role in hydrogen bonding .
- Stereochemistry : The (5R,8S) configuration is optimal; the (5S,8R) enantiomer shows 10-fold lower activity due to steric clashes in the binding site .
Biological Activity
The compound benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of benzo[d]thiazol-2-yl derivatives often involves multi-step organic reactions. A common approach includes:
- Formation of the Benzothiazole Ring : This is typically achieved through a condensation reaction involving 2-aminothiophenol and carbonyl compounds.
- Cyclization : The addition of substituents to form the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin moiety.
- Final Modifications : Functional groups are introduced to enhance biological activity.
This compound's synthesis can be optimized using environmentally benign methods, which have been reported to yield high purity and activity levels .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of benzothiazole derivatives. For instance, compounds similar to benzo[d]thiazol-2-yl have been screened in various animal models:
- Maximal Electroshock Seizure (MES) Test : Compounds demonstrated significant protective indices compared to standard anticonvulsants like phenytoin and carbamazepine. For example, some derivatives showed ED50 values lower than 20 mg/kg, indicating strong anticonvulsant properties .
Antitumor Activity
Benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that certain derivatives could effectively reduce cell viability with IC50 values in the low micromolar range (e.g., 2.12 µM for A549) .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole compounds has also been evaluated:
- Testing Against Bacteria : Various derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
The biological activity of benzo[d]thiazol-2-yl derivatives is often attributed to their ability to interact with biological macromolecules:
- DNA Binding : Studies have shown that these compounds can bind to DNA, particularly within the minor groove, which may interfere with replication and transcription processes .
Case Study 1: Anticonvulsant Screening
In a study evaluating a series of benzothiazole derivatives for anticonvulsant properties, two specific compounds were identified as having significantly higher protective indices than established drugs. These findings suggest that modifications to the benzothiazole structure can lead to enhanced therapeutic effects.
Case Study 2: Antitumor Efficacy
A detailed examination of compound activity against lung cancer cells revealed that certain substitutions on the benzothiazole ring could dramatically increase cytotoxicity. For example, chloro-substituted derivatives showed enhanced activity in both 2D and 3D assay formats.
Summary of Findings
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Anticonvulsant | MES Test | ED50 < 20 mg/kg; superior to phenytoin/carbamazepine |
| Antitumor | Cell Line Assays | IC50 values in low μM range; effective against multiple cell lines |
| Antimicrobial | MIC Testing | Effective against Gram-positive and Gram-negative bacteria |
Q & A
Q. What are the standard synthetic routes for benzo[d]thiazol-2-yl((5R,8S)-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone?
The compound is synthesized via 1,3-dipolar cycloaddition , leveraging azomethine ylides and dipolarophiles under reflux in ethanol with triethylamine as a base catalyst. Key steps include precise temperature control (reflux at 80–100°C) and slow evaporation for crystallization . Purification often employs HPLC or recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography confirms stereochemistry and molecular packing .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, with δ 2.22–8.9 ppm ranges typical for heterocyclic protons .
- IR spectroscopy detects functional groups (e.g., C=O at ~1720 cm⁻¹) .
- Mass spectrometry validates molecular weight (e.g., m/z 285.4 for C₁₅H₁₅N₃OS derivatives) .
Q. How does the stereochemistry at C5 and C8 influence biological activity?
The (5R,8S) configuration governs spatial orientation of the epiminocycloheptapyrimidine core, affecting target binding. For example, enantiomeric mismatches reduce affinity for CNS targets by >50% in comparative assays .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Catalyst screening : Triethylamine enhances nucleophilicity in cycloadditions, but DBU may improve regioselectivity .
- Solvent optimization : Ethanol minimizes side reactions vs. DMF, which accelerates kinetics but risks decomposition .
- Reaction monitoring : Real-time HPLC tracks intermediates, allowing adjustments to reflux duration (typically 4–12 hours) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Comparative docking : Align analogues (e.g., thiophene vs. benzofuran substituents) against target proteins (e.g., kinases) to identify critical interactions .
- Meta-analysis : Cross-validate bioactivity data (e.g., IC₅₀ ranges for antimicrobial activity) across studies using standardized assays (e.g., microdilution) .
Q. How do solvent polarity and temperature affect electrophilic substitution reactions in this compound?
Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration/sulfonation, while temperatures >100°C favor ring-opening side reactions. Controlled conditions (e.g., 60°C in acetonitrile) balance reactivity and stability .
Q. What methodologies identify degradation pathways under physiological conditions?
- Accelerated stability studies : Incubate at 37°C/pH 7.4 and analyze via LC-MS to detect hydrolyzed products (e.g., cleavage of the methanone group) .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C for the crystalline form) .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate target selectivity?
- Panel screening : Test against related receptors (e.g., dopamine D₂ vs. serotonin 5-HT₂A) to calculate selectivity indices .
- Kinetic assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and differentiate competitive vs. allosteric inhibition .
Q. What statistical approaches address variability in biological replicate data?
Q. How can computational models predict metabolite formation?
- Density Functional Theory (DFT) : Simulate bond dissociation energies to prioritize labile sites (e.g., epiminocycloheptapyrimidine ring) .
- CYP450 docking : Predict hepatic metabolism using crystal structures of cytochrome enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
